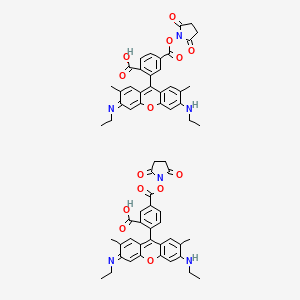

5(6)-CR6G NHS Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amine-Reactive fluorescent probe that can be coupled to biomolecules. The excitation and emission spectra of carboxyrhodamine 6G (CR 6G) fall between those of fluorescein and tetramethylrhodamine and with higher fluorescence quantum yield than tetramethylrhodamine conjugates. With a peak absorption at 525 nm, conjugated probes of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser.

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling of Proteins

5(6)-CR6G NHS Ester is utilized for fluorescent labeling of proteins. This is achieved through NHS ester-mediated derivatization, where the amine-reactive group reacts with primary amines of proteins or biomolecules. This method allows conjugation of various fluorescent probes to primary amines, exemplified by the fluorescent labeling of a protein's amino terminus with 5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE) (Nanda & Lorsch, 2014).

Surface Immobilization and Hydrolysis Studies

NHS esters like 5(6)-CR6G are extensively used in surface immobilizations due to their reactivity with amine-containing biomolecules. Their hydrolytic instability, however, poses challenges in maintaining stable, reactive surface chemistry. X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) have been used to study the surface hydrolysis of NHS-bearing organic thin films. This research aids in understanding and improving the surface chemistry crucial for technologies like microarrays, microfluidic systems, and biomedical devices (Cheng et al., 2007).

Bioconjugation Techniques

This compound is significant in bioconjugation techniques, such as protein labeling with fluorescent dyes, surface activation, and chemical synthesis of peptides. These applications leverage the NHS ester's ability to react reliably with high yield, despite its sensitivity to air moisture and water traces in solvents. The quantification of NHS esters is critical in identifying impurities or degradation, making them invaluable in diverse bioconjugation applications (Klykov & Weller, 2015).

Synthesis and Versatility

NHS esters are essential tools in various chemical areas, including peptide synthesis and bioconjugate chemistry. The synthesis of these esters typically involves coupling reactions with carboxylic acid and N-hydroxysuccinimide. Recent literature demonstrates various efficient strategies for their preparation, highlighting their versatility and widespread application in chemical synthesis and materials science (Barré et al., 2016).

Chemical Cross-Linking in Proteins

NHS esters are widely used for chemical cross-linking in proteins. They react not only with lysines but also with serines, tyrosines, and threonines. Understanding the reaction products of NHS esters is crucial for data analysis in fields like mass spectrometry and chemical cross-linking, contributing to our understanding of protein structures and interactions (Kalkhof & Sinz, 2008).

Immobilization and Coupling Optimization

This compound is used in the immobilization of biologically active components on supports. It can link antigenic peptides to functionalized microspheres in selective procedures. Studies on the kinetics of these reactions have provided insights into optimizing coupling conditions, crucial for applications in immunology and biomedical research (Tournier et al., 1998).

Selective Acylation in Peptides and Proteins

This compound, as an NHS ester derivative, is used in the selective acylation of primary amines in peptides and proteins. This method is essential for modifying biomolecules without altering their structure or function, playing a significant role in areas like proteomics and biochemistry (Abello et al., 2007).

Eigenschaften

CAS-Nummer |

349672-89-5 |

|---|---|

Molekularformel |

C31H29N3O7 |

Molekulargewicht |

555.59 |

IUPAC-Name |

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/2C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)20-13-18(7-8-19(20)30(37)38)31(39)41-34-27(35)9-10-28(34)36;1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h2*7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38) |

SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O.CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1S-(exo,syn)]- (9CI)](/img/no-structure.png)

![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)